N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzoxazole and chromene
Preparation Methods
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzoxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester.
Introduction of the chromene moiety: This step involves the reaction of the benzoxazole intermediate with a chromene precursor, often through a condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: Researchers investigate the interactions of this compound with biological molecules, such as proteins and nucleic acids, to understand its potential biological effects.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-methylphenoxy)acetamide: This compound has a similar benzoxazole structure but differs in the substituents on the chromene moiety.
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide: This compound also shares the benzoxazole core but has different functional groups attached to the chromene ring.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-10-6-7-14-12(8-10)17(24-20-14)19-16(21)13-9-11-4-2-3-5-15(11)23-18(13)22/h2-5,9-10H,6-8H2,1H3,(H,19,21) |
InChI Key |
KMIJUIDFQWRRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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